An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its characteristics. We will delve into its chemical identity, predicted physicochemical parameters, a theoretical spectroscopic profile, and its anticipated chemical reactivity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of its key properties, ensuring a self-validating system for researchers. This document is intended to serve as a foundational resource for the synthesis, characterization, and application of this and similar nitroaromatic compounds.
Chemical Identity and Structural Elucidation
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is a multifaceted aromatic compound featuring a nitro group, two fluorine atoms, and a bromoethyl substituent on a benzene ring. These functional groups collectively influence its electronic properties, reactivity, and potential applications in medicinal chemistry and material science.[1]
Caption: A plausible synthetic pathway for 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene.
Experimental Protocols
The following protocols provide a framework for the empirical determination of the key physicochemical properties of the target compound.
Determination of Melting Point
The melting point is a crucial indicator of purity. [2]
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a rate of 1-2 °C per minute.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
The shake-flask method is a reliable technique for determining equilibrium solubility.
Caption: Workflow for determining equilibrium solubility.
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Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The mixture is agitated at a constant temperature for 24-48 hours to reach equilibrium.
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Separation: The undissolved solid is separated from the solution by centrifugation and filtration.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. [3][4][5][6][7]
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Solvent Selection: A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: The impure compound is dissolved in a minimum amount of the hot solvent.
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Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
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Crystallization: The solution is allowed to cool slowly to induce crystallization.
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Isolation: The pure crystals are collected by vacuum filtration.
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Drying: The crystals are dried to remove any residual solvent.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential reactivity and biological effects. [8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
References
-
Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. Environmental Toxicology and Chemistry. [Link]
-
Lab Procedure: Recrystallization | Chemistry - ChemTalk. ChemTalk. [Link]
- SOP: CRYSTALLIZ
- Recrystalliz
-
Organic Chemistry - LabArchives, Your Electronic Lab Notebook. LabArchives. [Link]
- A New Method for Calculating Partition Coefficients of Organic Compounds. Unknown Source.
-
Nitro compound - Wikipedia. Wikipedia. [Link]
- logP and logD Calcul
-
What are the key chemical properties of (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. Bloom Tech. [Link]
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. [Link]
- Recrystalliz
-
Sensing nitroaromatic explosives in the gas phase | novoMOF - Blog. novoMOF. [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. Waters. [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC. NIH. [Link]
-
What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. Bloom Tech. [Link]
-
Determination of the Partition and Distribution Coefficients of Biologically Active Compounds by Reversed-Phase Thin-Layer Chromatography - AKJournals. AKJournals. [Link]
-
Fluorinated Aromatic Compounds - ResearchGate. ResearchGate. [Link]
- Ch17 Reactions of Arom
-
Melting point determination - SSERC. SSERC. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - University of Lincoln Library Dissertation Showcase. University of Lincoln. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Benzene, 1-(2-bromoethyl)-4-nitro- - the NIST WebBook. NIST. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. ChemRxiv. [Link]
- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Unknown Source.
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. MDPI. [Link]
-
1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem. PubChem. [Link]
-
m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
Sources
- 1. np-mrd.org [np-mrd.org]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Recrystallization [sites.pitt.edu]
- 6. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. academic.oup.com [academic.oup.com]
